N-Fmoc-N'-(azido-PEG4)-L-Lysine N-Fmoc-N'-(azido-PEG4)-L-Lysine N-Fmoc-N'-(azido-PEG4)-L-Lysine is a crosslinker containing one Fmoc protected amine, an azide group, and a lysine. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1563273
InChI: InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Molecular Formula: C32H43N5O9
Molecular Weight: 641.72

N-Fmoc-N'-(azido-PEG4)-L-Lysine

CAS No.:

Cat. No.: VC1563273

Molecular Formula: C32H43N5O9

Molecular Weight: 641.72

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Fmoc-N'-(azido-PEG4)-L-Lysine -

Specification

Molecular Formula C32H43N5O9
Molecular Weight 641.72
IUPAC Name 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)
Standard InChI Key JYTFGMAXFXMYNK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

N-Fmoc-N'-(azido-PEG4)-L-Lysine possesses a well-defined chemical composition that confers its unique properties and applications. The table below summarizes its key molecular and physical properties:

PropertyValueReference
Chemical FormulaC32H43N5O9
Molecular Weight641.71-641.72 g/mol
IUPAC Name6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
AppearanceSolid powder
Purity>98%
Shelf Life>3 years (proper storage)
SolubilitySoluble in DMSO, DCM, DMF
Storage Conditions0-4°C (short term), -20°C (long term)

The structure integrates several key components: a lysine amino acid core, an Fmoc protection group on the α-amine, and an azide-terminated PEG4 chain linked to the ε-amino group of lysine. This balanced combination provides the compound with its characteristic reactivity profile and utility in various applications.

Physical Properties

N-Fmoc-N'-(azido-PEG4)-L-Lysine is typically available as a solid powder with high purity standards, generally exceeding 98% . This level of purity ensures reliable results in research applications. The compound demonstrates specific solubility characteristics that are important for its application in various experimental protocols. It is readily soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) , making it compatible with a wide range of chemical synthesis and bioconjugation techniques.

For optimal preservation of its chemical integrity, N-Fmoc-N'-(azido-PEG4)-L-Lysine should be stored in dry, dark conditions at temperatures between 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years) . Under these conditions, the compound maintains a shelf life of greater than three years, retaining its structural integrity and reactivity.

Structural Features

The PEG4 component consists of four ethylene glycol units (-(CH2CH2O)4-), which introduces flexibility and hydrophilicity to the molecule . This feature enhances the compound's solubility in aqueous environments and provides spatial separation between the azide group and the peptide backbone, reducing potential steric hindrance in subsequent conjugation reactions.

The Fmoc (9-fluorenylmethoxycarbonyl) group at the α-position serves as a temporary protecting group that can be selectively removed under basic conditions, making it compatible with standard solid-phase peptide synthesis protocols . Meanwhile, the azide group remains stable under these conditions, allowing for orthogonal deprotection and functionalization strategies.

Functional Components and Their Roles

Fmoc Protection Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the α-amine of the lysine residue in N-Fmoc-N'-(azido-PEG4)-L-Lysine plays a crucial role in the compound's application in peptide synthesis . This protection group prevents undesired reactions at the α-amine during peptide coupling steps, ensuring that only the carboxyl group participates in peptide bond formation . The Fmoc group is particularly valuable because it can be selectively removed under mild basic conditions, typically using piperidine in DMF, without affecting other functional groups or the peptide backbone.

The presence of the Fmoc group makes N-Fmoc-N'-(azido-PEG4)-L-Lysine fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless incorporation into peptide sequences at any desired position . This feature enables researchers to create peptides with precisely positioned azide groups for subsequent bioconjugation reactions.

Azide Functionality

The azide group (-N3) at the terminus of the PEG4 chain in N-Fmoc-N'-(azido-PEG4)-L-Lysine is a key functional element that enables bioorthogonal conjugation through click chemistry approaches . This group remains stable under a wide range of conditions used in peptide synthesis and can selectively react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

The azide functionality allows for site-specific modification of peptides or proteins after their synthesis, enabling the attachment of various probes, drugs, or other functional molecules. This capability is particularly valuable in chemical biology research, where precise control over the location of modifications is often critical. The bioorthogonal nature of azide-alkyne reactions means that these conjugations can occur selectively even in complex biological environments without interference from endogenous functional groups .

PEG4 Linker

The polyethylene glycol (PEG4) component in N-Fmoc-N'-(azido-PEG4)-L-Lysine serves as a spacer between the lysine backbone and the azide functional group . This linker consists of four ethylene glycol units, providing several important properties to the molecule. The PEG4 chain increases the hydrophilicity of the compound, enhancing its solubility in aqueous media, which is beneficial for bioconjugation reactions in physiological conditions .

Additionally, the PEG4 linker introduces flexibility and distance between the peptide backbone and the azide group, reducing steric hindrance and potentially improving the efficiency of click chemistry reactions. The length of the PEG4 chain provides sufficient spatial separation to prevent interference between the peptide and the conjugated molecule while maintaining a defined length suitable for various applications .

Lysine Backbone

The L-lysine backbone of N-Fmoc-N'-(azido-PEG4)-L-Lysine provides the fundamental amino acid structure that enables its incorporation into peptides . Lysine is a natural amino acid with an α-amino group, an α-carboxyl group, and a side chain containing an ε-amino group. In this modified lysine derivative, the α-amino group is protected with the Fmoc group, and the ε-amino group is functionalized with the azide-PEG4 chain .

The lysine backbone ensures that N-Fmoc-N'-(azido-PEG4)-L-Lysine maintains the stereochemistry and backbone structure required for proper incorporation into peptides, preserving the natural L-configuration at the α-carbon . This structural integration allows the resulting peptides to maintain their appropriate folding and biological functions while gaining the additional functionality provided by the azide group.

Applications in Research and Development

PROTAC Development

One of the most significant applications of N-Fmoc-N'-(azido-PEG4)-L-Lysine is in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that contain two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets a protein of interest for degradation . N-Fmoc-N'-(azido-PEG4)-L-Lysine serves as an alkyl/ether-based PROTAC linker in this context, providing the structural flexibility and appropriate spacing required for effective PROTAC function .

The azide functionality of N-Fmoc-N'-(azido-PEG4)-L-Lysine enables the click chemistry-based attachment of one ligand, while the carboxyl group (after Fmoc removal) allows for the coupling of the second ligand . This approach provides a modular and efficient strategy for PROTAC synthesis, facilitating the development of targeted protein degradation therapies. The PEG4 component offers the optimal linker length and flexibility often required for PROTACs to effectively bring together the E3 ligase and the target protein for ubiquitination .

Click Chemistry Applications

N-Fmoc-N'-(azido-PEG4)-L-Lysine serves as a valuable tool in click chemistry applications due to its azide functional group . The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) .

These click chemistry capabilities enable the bioorthogonal conjugation of peptides containing N-Fmoc-N'-(azido-PEG4)-L-Lysine with various functional molecules, including fluorescent probes, affinity tags, drugs, and other biomolecules. The high specificity, efficiency, and mild conditions of these reactions make them particularly valuable for applications in chemical biology, where preserving the biological activity of sensitive biomolecules is crucial .

Peptide Synthesis

N-Fmoc-N'-(azido-PEG4)-L-Lysine is readily incorporated into peptides during solid-phase peptide synthesis (SPPS) using standard Fmoc-based protocols . The Fmoc protection on the α-amine allows for its use as a normal amino acid building block in the peptide synthesis cycle, while the azide functionality remains unreactive under the conditions used for peptide coupling and Fmoc deprotection .

Incorporating this modified lysine into peptides provides a convenient method for introducing an azide group at a specific position in the peptide sequence . The resulting azide-functionalized peptides can then be selectively modified after synthesis, enabling the creation of peptide-based molecular tools, therapeutics, and diagnostics with precisely positioned functional elements.

Bioconjugation Techniques

Beyond its use in peptide modification, N-Fmoc-N'-(azido-PEG4)-L-Lysine is valuable in broader bioconjugation applications . The PFP ester variant (N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester) can be used to label primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules .

The PFP ester is a better leaving group compared to a hydroxyl group, making it highly reactive toward primary amines . This capability enables the efficient attachment of azide functionality to various biomolecules, providing a handle for subsequent conjugation through click chemistry . Such bioconjugation approaches are useful for creating protein-drug conjugates, developing imaging probes, and engineering multifunctional biomolecular assemblies for research and therapeutic applications .

Recent Research Findings and Advancements

Recent research has highlighted the importance of N-Fmoc-N'-(azido-PEG4)-L-Lysine in the development of targeted protein degradation therapies, particularly PROTACs . These studies have demonstrated that the structural features of this compound, especially its PEG4 linker, provide the appropriate balance of flexibility and length required for effective PROTAC function .

The most recent data from TargetMol (March 2025) confirms that N-Fmoc-N'-(azido-PEG4)-L-Lysine continues to be a key component in PROTAC development, utilized specifically as an alkyl/ether-based linker for connecting E3 ligase ligands with target protein ligands . This application exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a novel therapeutic approach distinct from traditional inhibitor-based strategies .

Additionally, research in bioconjugation chemistry has explored the use of N-Fmoc-N'-(azido-PEG4)-L-Lysine for creating multifunctional biomolecules with applications in drug delivery, imaging, and diagnostics . The compound's compatibility with both solid-phase peptide synthesis and click chemistry has made it a valuable tool in the development of peptide-based therapeutics and molecular probes.

Comparative Analysis with Similar Compounds

N-Fmoc-N'-(azido-PEG4)-L-Lysine belongs to a family of functionalized amino acids and PEG linkers used in bioconjugation and peptide synthesis. Compared to simpler azide-containing amino acids, such as azidoalanine or azidolysine without a PEG spacer, N-Fmoc-N'-(azido-PEG4)-L-Lysine offers the advantage of increased solubility and reduced steric hindrance due to its PEG4 linker .

The PFP ester variant, N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester, provides enhanced reactivity toward primary amines compared to the carboxylic acid form, making it particularly useful for protein labeling applications . This variant has a higher molecular weight (807.8 g/mol) compared to the standard form (641.71 g/mol), reflecting the addition of the pentafluorophenyl group . The PFP ester serves as a better leaving group than a hydroxyl, enabling more efficient conjugation to amine-containing molecules .

In the context of PROTAC development, N-Fmoc-N'-(azido-PEG4)-L-Lysine competes with other linker types, including alkyl chains, polyethylene glycol linkers of varying lengths, and more rigid aromatic linkers . The PEG4 component of this compound provides a balance of flexibility and length that has proven effective in many PROTAC designs, though the optimal linker composition often depends on the specific target protein and E3 ligase being employed .

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